molecular formula C10H15N5O B1492918 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1490835-84-1

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide

Numéro de catalogue B1492918
Numéro CAS: 1490835-84-1
Poids moléculaire: 221.26 g/mol
Clé InChI: ZKCILWKVQMLRMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide, commonly known as AP4C, is a chemical compound that belongs to the pyrimidine and piperidine class of organic compounds. It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves various reactions such as amino-dechlorination and amino-dealkoxylation . The structure of these analogues is confirmed by different techniques like IR and 1H NMR .


Molecular Structure Analysis

The molecular weight of this compound is 221.26 g/mol. It’s a part of the pyrimidine and piperidine class of organic compounds.


Chemical Reactions Analysis

Piperidine derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities . The presence of certain groups on the ring structure can increase the cytotoxicity of the Piperidine derivatives .

Applications De Recherche Scientifique

Thérapeutiques anticancéreuses : Inhibition de la protéine kinase B (Akt)

Ce composé a été identifié comme un inhibiteur sélectif et actif par voie orale de la protéine kinase B (Akt), qui est un acteur clé des voies de signalisation intracellulaires qui régulent la croissance et la survie . La signalisation Akt est souvent dérégulée dans le cancer, ce qui fait des inhibiteurs d'Akt des agents antitumoraux potentiels. L'optimisation de ce composé a conduit à des inhibiteurs ATP-compétitifs nanomolaires avec une sélectivité significative pour Akt par rapport à la protéine kinase A (PKA), offrant une voie prometteuse pour le traitement du cancer .

Amélioration de la biodisponibilité orale

La modification de l'échafaudage pipéridine dans ce composé a permis de surmonter les défis du métabolisme in vivo rapide et de la faible biodisponibilité orale observés dans les composés similaires. Cela a donné lieu à des inhibiteurs puissants et biodisponibles par voie orale de la PKB, ce qui est une caractéristique souhaitable pour les agents thérapeutiques, car cela permet une administration plus facile et une meilleure observance potentielle des patients .

Inhibition de la croissance des xénogreffes tumorales humaines

Des composés représentatifs de cette classe ont montré une forte inhibition de la croissance des xénogreffes tumorales humaines chez des souris nues à des doses bien tolérées. Cela suggère que ces composés peuvent traduire efficacement leurs propriétés anticancéreuses in vitro en efficacité in vivo, ce qui est une étape critique dans le développement de nouveaux médicaments anticancéreux .

Modulation des biomarqueurs

Ces composés ont montré qu'ils modulaient les biomarqueurs de la signalisation par la PKB in vivo. Cela signifie qu'ils peuvent affecter les niveaux d'expression ou l'activité des protéines impliquées dans la voie de signalisation Akt, ce qui pourrait être utilisé pour surveiller l'efficacité du composé dans les essais cliniques ou dans le cadre d'approches de médecine personnalisée .

Ciblage de la gyrase de l'ADN dans Mycobacterium

Une autre application de cette classe de composés est le ciblage de la gyrase de l'ADN dans Mycobacterium tuberculosis. Ceci est particulièrement important car la tuberculose reste un défi majeur pour la santé mondiale, et le développement de nouveaux agents thérapeutiques est essentiel pour lutter contre la résistance aux antibiotiques .

Activité antimicrobienne

L'échafaudage pipéridine-4-carboxamide a montré une activité contre Mycobacterium abscessus dans des criblages sur cellules entières. Cela indique un potentiel pour le développement de nouveaux agents antimicrobiens capables d'agir sur les infections difficiles à traiter causées par ce pathogène .

Sélectivité pour les voies de signalisation intracellulaires

La sélectivité de ces composés pour des voies de signalisation intracellulaires spécifiques, telles que la voie PI3K-Akt, en fait des outils précieux pour la recherche scientifique. Ils peuvent être utilisés pour disséquer les rôles de ces voies dans divers processus biologiques et maladies .

Développement et optimisation des médicaments

Le parcours de ce composé depuis sa découverte initiale jusqu'à son optimisation pour une meilleure sélectivité et une meilleure biodisponibilité sert d'étude de cas en matière de développement de médicaments. Il met en évidence l'importance des modifications chimiques pour obtenir les propriétés pharmacocinétiques et pharmacodynamiques souhaitées .

Mécanisme D'action

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

This compound interacts with PKB in an ATP-competitive manner . It provides nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .

Result of Action

Representative compounds of this compound modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Orientations Futures

The design of biologically active compounds based on similar structures has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs . This suggests that 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide and similar compounds may have promising future applications in these areas.

Analyse Biochimique

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to a decrease in the phosphorylation of downstream substrates, ultimately affecting various cellular processes.

Additionally, this compound has been shown to interact with DNA gyrase, an enzyme involved in DNA replication and repair . By inhibiting DNA gyrase, the compound induces DNA damage, leading to cell death in certain bacterial strains. This dual-targeting capability highlights the compound’s versatility and potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been demonstrated to inhibit cell proliferation and induce apoptosis by disrupting the PI3K-PKB-mTOR signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB, the compound reduces the phosphorylation of key substrates involved in cell cycle progression and survival, such as GSK3β, FKHRL1, and BAD.

Moreover, this compound has been shown to affect gene expression by modulating the activity of transcription factors downstream of PKB . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an ATP-competitive inhibitor, the compound binds to the active site of PKB, preventing the phosphorylation and activation of the kinase . This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis.

In addition to its effects on PKB, this compound also inhibits DNA gyrase by binding to the enzyme’s active site . This binding prevents the enzyme from carrying out its essential functions in DNA replication and repair, resulting in DNA damage and cell death. The compound’s ability to target multiple biomolecules underscores its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against PKB and DNA gyrase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve its inhibitory effects on PKB and DNA gyrase .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of various metabolites that can influence its biological activity . The primary metabolic pathway involves the oxidation of the piperidine ring, followed by conjugation with glucuronic acid, resulting in the formation of water-soluble metabolites that are excreted in the urine. These metabolic processes can affect the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability in vivo. These interactions play a crucial role in determining the compound’s therapeutic potential and pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, the compound can accumulate in the nucleus, where it inhibits DNA gyrase and induces DNA damage . The localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.

Propriétés

IUPAC Name

1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16)(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCILWKVQMLRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.